molecular formula C12H14N2O B13108890 2-(5-Methyl-1h-indol-1-yl)propanamide

2-(5-Methyl-1h-indol-1-yl)propanamide

Cat. No.: B13108890
M. Wt: 202.25 g/mol
InChI Key: RXKYKZKQKLPOQQ-UHFFFAOYSA-N
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Description

2-(5-Methyl-1h-indol-1-yl)propanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the 5-position and a propanamide group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1h-indol-1-yl)propanamide typically involves the reaction of 5-methylindole with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1h-indol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyl-1h-indol-1-yl)propanamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1h-indol-1-yl)propanamide involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-Methylindole: A precursor in the synthesis of 2-(5-Methyl-1h-indol-1-yl)propanamide.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(5-methylindol-1-yl)propanamide

InChI

InChI=1S/C12H14N2O/c1-8-3-4-11-10(7-8)5-6-14(11)9(2)12(13)15/h3-7,9H,1-2H3,(H2,13,15)

InChI Key

RXKYKZKQKLPOQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)C(C)C(=O)N

Origin of Product

United States

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